molecular formula C10H15NO2 B14322212 1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one CAS No. 111463-27-5

1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one

Cat. No.: B14322212
CAS No.: 111463-27-5
M. Wt: 181.23 g/mol
InChI Key: NOBZYGKEFVLURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one is a synthetic organic compound belonging to the azetidinone family Azetidinones are four-membered lactam rings, which are structurally similar to β-lactams, a class of compounds known for their antibiotic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,3-aminopropanols to form azetidines, followed by further functionalization . The preparation of 1,3-amino alcohols by the reduction of azetidin-2-ones with diborane is described, and new methods for the cyclization of aminopropanols to the corresponding azetidines are reported .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidinones.

Scientific Research Applications

1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one involves its interaction with molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin, leading to antiproliferative effects in cancer cells . This interaction disrupts the microtubule network, resulting in cell cycle arrest and apoptosis.

Comparison with Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Comparison: 1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown significant antiproliferative activity and potential as a tubulin polymerization inhibitor . The presence of the butanoyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

111463-27-5

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-butanoyl-3-propan-2-ylideneazetidin-2-one

InChI

InChI=1S/C10H15NO2/c1-4-5-9(12)11-6-8(7(2)3)10(11)13/h4-6H2,1-3H3

InChI Key

NOBZYGKEFVLURK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CC(=C(C)C)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.